3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride
Description
Significance of Arylsulfonyl Chlorides in Modern Organic Chemistry Research
Arylsulfonyl chlorides are a highly significant class of organic compounds, serving as versatile intermediates and powerful reagents in a multitude of chemical transformations. magtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom, which is susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and sulfones—functional groups that are prevalent in pharmaceuticals, agrochemicals, and functional materials. molport.comwikipedia.orgnbinno.com
The reaction of an arylsulfonyl chloride with an amine to form a sulfonamide is a cornerstone of medicinal chemistry. molport.com Beyond their role as synthetic precursors, arylsulfonyl chlorides are utilized as sources for sulfonyl, aryl, and sulfenyl groups in various reactions, including Friedel-Crafts alkylations and transition metal-catalyzed cross-coupling reactions. magtech.com.cnwikipedia.orgresearchgate.net Their ability to generate sulfonyl radicals under certain conditions has further expanded their utility, enabling novel carbon-carbon and carbon-sulfur bond-forming strategies. nih.gov The stability and reactivity of arylsulfonyl chlorides can be fine-tuned by the substituents on the aromatic ring, making them adaptable tools for complex molecule synthesis. rsc.org
Overview of Azepane Ring Systems in Synthetic Methodologies
The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. wikipedia.org This structural motif is present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.netnih.govnih.gov Notable examples of pharmaceuticals incorporating the azepane ring include the oral blood glucose-lowering drug Tolazamide and the histamine (B1213489) antagonist Azelastine. wikipedia.orglifechemicals.com
The pharmacological relevance of azepanes has spurred considerable interest in the development of efficient synthetic methodologies for their construction. researchgate.net However, the synthesis of these medium-sized rings is often challenging due to unfavorable cyclization kinetics. nih.gov Despite these hurdles, various strategies have been developed, including ring-closing metathesis, ring expansion, and multi-step sequences. researchgate.net The conformational flexibility of the azepane ring is a key determinant of its biological activity, and the ability to introduce substituents to control its conformation is a critical aspect of modern drug design. lifechemicals.com
Research Rationale and Objectives for Investigating 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl Chloride
The investigation of a molecule like this compound is driven by the need to understand the interplay between its distinct functional groups and to overcome the synthetic hurdles associated with such structures.
Challenges in Synthesizing Multi-Functionalized Sulfonyl Chlorides
The synthesis of aromatic compounds bearing multiple sulfonyl chloride groups, or a sulfonyl chloride in proximity to another sulfonyl-containing moiety, presents significant challenges. Traditional methods for preparing sulfonyl chlorides often employ harsh and unselective reagents like chlorosulfonic acid or thionyl chloride, which can lead to poor functional group tolerance and unwanted side reactions. nih.govnih.gov Milder, more selective methods, such as those employing photocatalysis or flow chemistry, are being developed to address these issues. researchgate.netacs.orgrsc.org
A key challenge arises from the electronic effects within the molecule. The sulfonyl group is strongly electron-withdrawing, and the presence of one such group on an aromatic ring can deactivate the ring, affecting the reactivity and regioselectivity of subsequent functionalization steps. This makes the controlled synthesis of multi-sulfonylated arenes a non-trivial endeavor.
Unique Reactivity Profiles of Sulfonyl Chloride and Azepane Moieties
The subject compound possesses two key functional regions: the highly reactive arylsulfonyl chloride and the more stable azepane sulfonamide. The sulfonyl chloride group is a potent electrophile, poised to react with a vast array of nucleophiles, including water, alcohols, and amines. wikipedia.orgwikipedia.org Its reactivity is influenced by the electron-withdrawing azepane sulfonamide group at the meta-position.
Conversely, the azepane moiety, linked via a robust sulfonamide bond, is a cyclic secondary amine derivative. wikipedia.org While the nitrogen lone pair is delocalized into the sulfonyl group, reducing its basicity and nucleophilicity compared to a free amine, the azepane ring itself introduces significant steric bulk. nih.gov This combination of electronic and steric factors is expected to impart a unique reactivity profile to the sulfonyl chloride group, potentially modulating its reaction rates and selectivity compared to simpler arylsulfonyl chlorides like benzenesulfonyl chloride. wikipedia.orgchemicalbook.com
Theoretical and Experimental Avenues for Comprehensive Understanding
A thorough understanding of this compound requires a synergistic approach combining theoretical calculations and experimental validation.
Theoretical Avenues: Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond energies, and charge distribution. researchgate.netresearchgate.net These studies can predict the reactivity of the sulfonyl chloride group, rationalize its stability, and model its interaction with various reagents. scielo.br Frontier molecular orbital (FMO) analysis can help identify the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net
Experimental Avenues: Experimentally, the structure of the compound can be unequivocally confirmed through spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography. scielo.brua.edu Kinetic studies can be performed to quantify the reactivity of the sulfonyl chloride and compare it to other sulfonyl chlorides, thereby assessing the electronic and steric influence of the azepane-1-sulfonyl substituent. Investigating its reactions with a library of nucleophiles would map out its synthetic utility and uncover any unique reactivity patterns. The combination of these theoretical and experimental approaches would provide a comprehensive picture of the chemical nature of this complex sulfonyl compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c13-19(15,16)11-6-5-7-12(10-11)20(17,18)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYNMXDKGPIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Azepane 1 Sulfonyl Benzene 1 Sulfonyl Chloride
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable forward synthesis plan. For 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, the analysis identifies two primary strategic disconnections.
The most logical initial disconnection is the sulfonamide bond (a C-N bond within the S-N-C linkage), as its formation is a reliable and high-yielding reaction. This disconnection breaks the target molecule into two key precursors: azepane and benzene-1,3-disulfonyl dichloride . This approach is advantageous because the reaction between a secondary amine (azepane) and a sulfonyl chloride is typically chemoselective, often proceeding under mild conditions.
A further disconnection on the benzene-1,3-disulfonyl dichloride intermediate involves breaking the two carbon-sulfur (C-S) bonds. This leads back to a fundamental starting material, benzene (B151609) . This step relies on electrophilic aromatic substitution, specifically chlorosulfonation, to introduce the two sulfonyl chloride groups onto the aromatic ring. The key challenge in the forward synthesis is to achieve the desired meta (1,3) substitution pattern. Since the sulfonyl chloride group is a meta-director, the introduction of the second group is directed to the correct position by the first. pressbooks.pub
This retrosynthetic pathway establishes a clear and logical sequence for the forward synthesis:
Disulfonation/Chlorosulfonation: Introduction of two sulfonyl chloride groups onto a benzene ring to form benzene-1,3-disulfonyl dichloride.
Selective Sulfonamide Formation: Reaction of the disulfonyl chloride intermediate with one equivalent of azepane to form the final product. A careful control of stoichiometry is crucial to avoid the formation of the disubstituted by-product.
Synthesis of Key Precursors and Intermediates
The central aromatic component, benzene-1,3-disulfonyl dichloride, is typically synthesized from benzene through electrophilic aromatic substitution. The sulfonation of benzene is achieved by reacting it with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃), which introduces a sulfonic acid group (-SO₃H). chemistrysteps.com The sulfonic acid group is a deactivating meta-director, meaning it slows down further electrophilic substitution and directs incoming electrophiles to the meta position.
Therefore, a second sulfonation reaction on benzenesulfonic acid will yield benzene-1,3-disulfonic acid. The final step is the conversion of the sulfonic acid groups into the more reactive sulfonyl chloride groups (-SO₂Cl). This is commonly achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (HSO₃Cl).
| Starting Material | Reagent(s) | Key Intermediate | Typical Conditions |
| Benzene | Fuming H₂SO₄ (Oleum) | Benzenesulfonic Acid | Heating |
| Benzenesulfonic Acid | Fuming H₂SO₄ (Oleum) | Benzene-1,3-disulfonic acid | Higher temperature |
| Benzene-1,3-disulfonic acid | Thionyl Chloride (SOCl₂) or PCl₅ | Benzene-1,3-disulfonyl dichloride | Heating, often with a catalyst like DMF |
Azepane, a seven-membered saturated heterocycle containing nitrogen, is a crucial precursor. Its synthesis can be accomplished through various methods, often involving ring expansion or intramolecular cyclization. mdpi.comnih.gov
Ring Expansion: A common strategy involves the expansion of a six-membered ring, such as a piperidine (B6355638) derivative. rsc.org For example, treatment of a suitably functionalized piperidine with a diazomethane (B1218177) source can lead to a one-carbon ring expansion to form the azepane skeleton.
Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a powerful method for forming cyclic amines. nih.gov A 6-aminohexanal (B8501505) precursor, for instance, can be cyclized under reductive conditions (e.g., using sodium triacetoxyborohydride) to yield azepane.
Cyclization of Dihalides: The reaction of a 1,6-dihalohexane with a primary amine or ammonia (B1221849) can lead to the formation of the azepane ring via intramolecular nucleophilic substitution, although this method can sometimes be complicated by polymerization.
Beckmann Rearrangement: The rearrangement of cyclohexanone (B45756) oxime under acidic conditions (e.g., using polyphosphoric acid) yields caprolactam, which can then be reduced (e.g., with lithium aluminum hydride) to produce azepane.
These diverse synthetic routes allow for the preparation of both the parent azepane and its derivatized forms, should further functionalization be required. nih.gov
Direct Synthesis and Optimization of this compound
The final stages of the synthesis involve the formation of the C-S and S-N bonds to assemble the target molecule.
Chlorosulfonation is a specific type of electrophilic aromatic substitution where a sulfonyl chloride group (-SO₂Cl) is directly introduced onto an aromatic ring. The reaction typically employs chlorosulfonic acid (HSO₃Cl) as the reagent. stackexchange.com When benzene is treated with an excess of chlorosulfonic acid, benzenesulfonyl chloride is formed. youtube.com
The mechanism involves the generation of a powerful electrophile, SO₂Cl⁺, from the self-protonation of chlorosulfonic acid. stackexchange.com The benzene ring then attacks this electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the sulfonyl chloride product.
To synthesize the required benzene-1,3-disulfonyl dichloride, a two-step process is often preferred: initial disulfonation to form benzene-1,3-disulfonic acid, followed by conversion to the disulfonyl dichloride with a chlorinating agent like thionyl chloride. This avoids the harsh conditions and potential side reactions of a direct dichlorosulfonation.
The formation of the sulfonamide linkage is the final key step in the synthesis. This reaction is a nucleophilic substitution at the sulfur atom of a sulfonyl chloride. wikipedia.org The secondary amine, azepane, acts as the nucleophile, attacking the electrophilic sulfur atom of one of the sulfonyl chloride groups on the benzene-1,3-disulfonyl dichloride intermediate.
R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl wikipedia.org
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine and halt the reaction. wikipedia.org The stoichiometry must be carefully controlled, using approximately one equivalent of azepane relative to the disulfonyl chloride, to favor the formation of the monosubstituted product, this compound, over the disubstituted analog. The reaction is generally robust and proceeds with high yield under mild conditions. nih.gov
| Reaction Type | Electrophile | Nucleophile | Key Conditions |
| Sulfonamide Formation | Benzene-1,3-disulfonyl dichloride | Azepane | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et₃N), Room Temperature |
Recent advancements have also explored alternative methods for creating sulfonamide bonds, such as copper-catalyzed couplings of aryl halides with primary sulfonamides or one-pot syntheses from thiols and amines, providing flexibility in synthetic design. rsc.orgnih.gov
Reaction Condition Optimization for Enhanced Purity and Yields
The synthesis of complex disulfonyl chlorides, such as this compound, requires meticulous optimization of reaction conditions to maximize yield and purity while minimizing side-product formation. Key parameters that are typically manipulated include temperature, solvent, reaction time, and stoichiometry of reagents.
Traditional methods for synthesizing arylsulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the Sandmeyer reaction, often suffer from limitations like harsh acidic conditions, the use of hazardous reagents, and issues with regioselectivity. nih.gov For a molecule with two distinct sulfonyl groups, one being a sulfonyl chloride and the other a sulfonamide, chemoselectivity is a primary challenge.
Modern optimization often employs continuous flow chemistry, which allows for precise control over reaction parameters and improves safety, especially for highly exothermic reactions. rsc.org In a continuous flow setup, parameters can be screened rapidly to identify optimal conditions. For instance, in the synthesis of related m-sulfamoylbenzamide analogues, adjusting flow rates and reactor temperatures was crucial for achieving high chemoselectivity. nih.gov Keeping the initial reaction temperature low (e.g., 0-20°C) can favor the reaction at the more reactive site, while a subsequent increase in temperature can facilitate the reaction at the less reactive sulfonyl group. nih.gov
The choice of solvent is also critical. While traditional syntheses might use acetic acid, further optimization has shown that anhydrous acetone (B3395972) in combination with a catalytic amount of a weak base like Na₂CO₃ can improve yields for certain substrates. nih.gov The goal is to find a solvent system that ensures all reactants remain in solution while facilitating the desired transformation without promoting hydrolysis of the sulfonyl chloride product.
A representative approach to optimizing the yield and purity of a complex sulfonyl chloride is detailed in the table below, illustrating the effect of varying key parameters.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetic Acid | 25 | 4 | 65 | 88 |
| 2 | Acetonitrile (B52724) | 25 | 4 | 72 | 91 |
| 3 | Acetonitrile | 0 -> 40 | 3 | 85 | 95 |
| 4 | Anhydrous Acetone / 5 mol% Na₂CO₃ | 0 -> 40 | 3 | 88 | 97 |
| 5 | Dichloromethane (Flow Reactor) | 0 -> 40 | 0.5 | 92 | >98 |
This table represents a hypothetical optimization study for a complex sulfonyl chloride based on general principles.
Green Chemistry Principles in the Synthesis of Complex Sulfonyl Chlorides
The integration of green chemistry principles into the synthesis of sulfonyl chlorides is a significant area of contemporary research, aiming to reduce the environmental impact of these important chemical intermediates. organic-chemistry.org Traditional methods often rely on hazardous reagents like excess chlorosulfonic acid, thionyl chloride, or chlorine gas, which generate significant toxic waste. nih.govorganic-chemistry.org Modern approaches focus on developing safer, more efficient, and environmentally benign alternatives.
Solvent-Free and Sustainable Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of synthesizing sulfonyl chlorides in more sustainable media, such as water. One effective method is the oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) in combination with a chloride source like KCl in water. rsc.org This approach avoids hazardous organic solvents and operates under mild, room-temperature conditions. rsc.org
Another sustainable strategy involves the in-situ generation of sulfonyl chlorides from thiols, which then react with amines to form sulfonamides in eco-friendly solvents like water, ethanol, or glycerol. researchgate.net Reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) have been successfully used as oxidants in these one-pot syntheses. researchgate.net These processes often feature a simple, solvent-free workup, where the product can be isolated by filtration, further minimizing waste. researchgate.net
The use of S-alkylisothiourea salts as odorless and stable precursors for sulfonyl chlorides represents another significant advancement. organic-chemistry.org These salts can be converted to sulfonyl chlorides using N-chlorosuccinimide (NCS) under mild conditions. A particularly sustainable aspect of this method is the ability to recycle the succinimide (B58015) byproduct back into NCS using sodium hypochlorite (B82951) (bleach), creating a more circular chemical process. organic-chemistry.org
| Method | Reagents | Solvent | Key Green Advantage | Reference |
| Oxyhalogenation | Thiol/Disulfide, Oxone, KCl | Water | Avoids organic solvents; mild conditions. | rsc.org |
| Oxidative Chlorination | Thiol, NaDCC·2H₂O, Amine | Water, Ethanol, Glycerol | One-pot synthesis; sustainable solvents; simple filtration workup. | researchgate.net |
| Chlorosulfonation | S-Alkylisothiourea salt, NCS | Acetonitrile/Water | Odorless precursors; recyclable byproduct (succinimide). | organic-chemistry.org |
Catalyst Development for Environmentally Benign Processes
Catalysis is fundamental to green chemistry, offering pathways to increase reaction efficiency and avoid stoichiometric reagents. In sulfonyl chloride synthesis, several catalytic systems have been developed to replace harsher, traditional methods.
The Sandmeyer reaction, a classic method for converting anilines to sulfonyl chlorides via diazonium salts, traditionally uses stoichiometric copper salts. acs.org Modern variations focus on using catalytic amounts of copper, often in aqueous systems, which improves the environmental profile of the reaction. acs.org
More advanced catalytic systems utilize palladium to synthesize arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov This palladium-catalyzed chlorosulfonylation exhibits significant functional group tolerance, allowing for the synthesis of complex molecules that would not be stable under the strongly acidic conditions of traditional methods. nih.gov
Furthermore, the field of photocatalysis offers a promising, sustainable alternative. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org These reactions proceed under mild conditions, using visible light at room temperature, and show high tolerance for various functional groups. nih.govacs.org The reactive gases SO₂ and HCl can be generated in situ from the hydrolysis of thionyl chloride, avoiding the handling of gaseous reagents. nih.gov This photocatalytic approach represents a significant step towards a more sustainable synthesis of complex sulfonyl chlorides. acs.org
| Catalyst Type | Example Catalyst | Precursors | Key Advantages | Reference |
| Copper Catalysis | Copper(I) Chloride (CuCl) | Arenediazonium Salts | Well-established; can be performed in aqueous media. | acs.org |
| Palladium Catalysis | Pd(OAc)₂ with specific ligands | Arylboronic Acids | Mild conditions; high functional group tolerance. | nih.govchemistryviews.org |
| Heterogeneous Photocatalysis | Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium Salts | Metal-free; uses visible light; mild room-temperature conditions. | nih.govacs.org |
Chemical Reactivity and Mechanistic Investigations of 3 Azepane 1 Sulfonyl Benzene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Centers
The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl chloride group a prime target for nucleophilic attack. In 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, the benzene (B151609) ring bears two sulfonyl groups: a sulfonyl chloride (-SO₂Cl) and a sulfonamide (-SO₂-N(C₆H₁₂)). The sulfonyl chloride is significantly more electrophilic and thus more reactive towards nucleophiles than the sulfonamide sulfur. Nucleophilic substitution will preferentially occur at the sulfonyl chloride center.
These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom, although a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate can also be operative, particularly with certain nucleophiles and reaction conditions. mdpi.comiupac.org
Kinetics and Thermodynamics of Substitution with Various Nucleophiles
The kinetics of nucleophilic substitution at an arenesulfonyl chloride center are highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. mdpi.com For this compound, the benzene ring is substituted with two electron-withdrawing groups: the sulfonyl chloride itself and the azepane-1-sulfonyl group. Both groups deactivate the ring towards electrophilic attack but activate it towards nucleophilic substitution at the sulfonyl chloride center by stabilizing the transition state.
Kinetic studies on a range of substituted arenesulfonyl chlorides have demonstrated that electron-withdrawing groups accelerate the rate of nucleophilic substitution. This is quantified by the Hammett equation, log(k/k₀) = ρσ, where a positive value for the reaction constant (ρ) indicates that the reaction is favored by electron-withdrawing substituents. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ-value of +2.02 has been determined, signifying a high sensitivity to the electronic effects of ring substituents. mdpi.com
The table below presents representative kinetic data for a similar class of reactions, illustrating the influence of ring substituents on the reaction rate.
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | k₂₅ × 10² (L·mol⁻¹·s⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|---|
| 4-OCH₃ | -0.27 | 21.9 | 13.6 | -21.7 |
| 4-CH₃ | -0.17 | 67.0 | 13.0 | -21.8 |
| H | 0.00 | 117.3 | 12.5 | -22.3 |
| 4-Cl | +0.23 | 375.0 | 11.2 | -23.7 |
| 3-NO₂ | +0.71 | 3450.0 | 9.5 | -24.6 |
Thermodynamically, the reaction is typically favorable, driven by the formation of a stable sulfonate ester or sulfonamide and the departure of a good leaving group (chloride). Reactions with amines, for example, are generally exothermic.
Stereochemical Outcomes of Sulfonyl Transfer Reactions
When a nucleophile attacks the tetrahedral sulfur center of the sulfonyl chloride, the reaction proceeds through a trigonal bipyramidal transition state or intermediate. For a concerted Sₙ2-type mechanism, this leads to an inversion of configuration at the sulfur center. masterorganicchemistry.com However, since the sulfur atom in this compound is not a stereocenter (due to having two identical oxygen substituents), the concept of inversion is not applicable in the same way as it is for a chiral carbon center.
The key stereochemical consideration arises if the incoming nucleophile is chiral or if the reaction creates a new stereocenter. The geometry of the approach is a "backside attack" relative to the leaving group (chloride), where the nucleophile approaches the sulfur atom at an angle of 180° to the S-Cl bond. masterorganicchemistry.com This defined trajectory ensures minimal steric hindrance and optimal orbital overlap for the formation of the new bond and the breaking of the old one. If the reaction proceeds via a stepwise addition-elimination mechanism, the stereochemical outcome can be more complex, but for most common nucleophiles, the Sₙ2 pathway is considered dominant for sulfonyl chlorides. masterorganicchemistry.com
Reactivity of the Azepane Moiety and Its Nitrogen Atom
The azepane ring is a seven-membered saturated heterocycle. Its reactivity is primarily centered on the lone pair of electrons on the nitrogen atom and the conformational flexibility of the ring.
Conformational Influence on Nitrogen Basicity and Nucleophilicity
An unsubstituted azepane is a cyclic secondary amine and is a moderately strong base, with the pKa of its conjugate acid being around 11. However, in this compound, the nitrogen atom is part of a sulfonamide linkage. The powerful electron-withdrawing sulfonyl group drastically alters the properties of the nitrogen atom.
Basicity and Nucleophilicity: The lone pair on the nitrogen is delocalized into the S=O bonds of the sulfonyl group through resonance. This delocalization significantly reduces the electron density on the nitrogen atom, making it much less basic and nucleophilic compared to a simple amine. libretexts.orgmasterorganicchemistry.com The nitrogen atom in a sulfonamide is generally considered non-basic and does not readily undergo protonation or participate in nucleophilic attacks. Studies on N-sulfonylated heterocycles show that the sum of the angles around the nitrogen atom approaches 360°, indicating an sp²-like, planar geometry which facilitates this delocalization. nih.govacs.org
Conformational Effects: Azepane rings are conformationally flexible, capable of adopting several twist-chair and twist-boat conformations. The attachment of a bulky and electronically demanding sulfonyl group to the nitrogen atom influences this conformational equilibrium. rsc.org The N-S bond may exhibit some double-bond character, restricting rotation and favoring specific ring puckering to minimize steric strain and maximize electronic stabilization. acs.org This conformational bias can, in turn, affect the accessibility and reactivity of other parts of the ring, although the primary deactivation of the nitrogen atom remains the dominant electronic effect.
| Compound | Class | pKa of Conjugate Acid | Relative Basicity |
|---|---|---|---|
| Piperidine (B6355638) | Cyclic Secondary Amine | 11.1 | Strong |
| Azepane | Cyclic Secondary Amine | ~11.0 | Strong |
| Aniline | Aromatic Amine | 4.6 | Very Weak |
| Methanesulfonamide | Sulfonamide | ~ -1 to -2 | Extremely Weak / Non-basic |
| N-sulfonylated Azepane (in target molecule) | Sulfonamide | Expected to be < 0 | Extremely Weak / Non-basic |
Ring Expansion and Contraction Pathways
While the N-sulfonyl group is generally stable, under specific synthetic conditions, the azepane ring itself could potentially undergo rearrangement. Ring expansion and contraction reactions are known for nitrogen heterocycles, often driven by the release of ring strain or through specific rearrangement mechanisms involving adjacent functional groups. nuph.edu.ua For instance, palladium-catalyzed rearrangements of allylic amines can lead to ring expansion. libretexts.org Photochemical methods involving the conversion of nitroarenes can also be used to synthesize azepanes via ring expansion of a benzene framework. chemrxiv.org
For the saturated azepane ring in the title compound to undergo such a reaction, it would likely require prior functionalization or cleavage of the robust N-sulfonyl bond to restore the nucleophilicity of the nitrogen or to install a group that could facilitate the rearrangement. Direct ring expansion or contraction of the N-sulfonylated azepane core is not a commonly observed pathway under standard conditions.
Electrophilic and Radical Reactions on the Benzene Ring
The benzene ring in this compound is heavily influenced by its two substituents.
Electrophilic Aromatic Substitution (EAS): Both the sulfonyl chloride (-SO₂Cl) and the sulfonamide (-SO₂-azepane) groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen and sulfur atoms. Consequently, they are strongly deactivating towards electrophilic aromatic substitution. The rate of any EAS reaction (such as nitration, halogenation, or Friedel-Crafts reactions) would be dramatically slower than that of benzene. libretexts.orgbyjus.com
Furthermore, both groups are meta-directors. When an EAS reaction does occur, the incoming electrophile will be directed to the positions meta to both groups. In this 1,3-disubstituted pattern, the available positions are C5 (meta to both), C4/C6 (ortho to one, para to the other), and C2 (ortho to both). The directing effects reinforce each other, strongly favoring substitution at the C5 position. Substitution at C2 would be sterically hindered, and substitution at C4/C6 is electronically disfavored. Therefore, any successful EAS reaction would be expected to yield the 1,3,5-trisubstituted product.
Radical Reactions: Aryl sulfonyl chlorides can serve as precursors to sulfonyl radicals (ArSO₂•) under photolytic or radical-initiating conditions. magtech.com.cn These radicals can participate in various addition and cross-coupling reactions. google.com It is plausible that this compound could undergo homolytic cleavage of the S-Cl bond to form a diradical or a monoradical, which could then engage in subsequent radical chemistry. However, controlling the selectivity between the two sulfonyl groups would be a significant challenge.
Elucidation of Reaction Mechanisms and Intermediates
The elucidation of reaction mechanisms for compounds like this compound is fundamental to understanding their chemical behavior and optimizing their applications in synthesis. For arylsulfonyl chlorides in general, mechanistic studies often focus on nucleophilic substitution reactions at the sulfur atom. These reactions can proceed through different pathways, such as a concerted bimolecular nucleophilic substitution (S_N_2) mechanism or a stepwise process involving intermediates. nih.govmdpi.com The specific pathway is influenced by factors like the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. nih.gov Advanced techniques are employed to detect fleeting intermediates and to trace the movement of atoms throughout the reaction, providing a detailed picture of the bond-forming and bond-breaking events.
Spectroscopic Identification of Transient Species
For instance, laser flash photolysis is a powerful technique used to generate and study transient species. researchgate.net In a typical experiment, a solution of the compound is excited with a short pulse of laser light, and the subsequent changes in absorption are monitored over time, often on the nanosecond or microsecond timescale. researchgate.net The resulting transient absorption spectra can provide structural information about the intermediates formed.
Table 1: Hypothetical Transient Species in Reactions of Arylsulfonyl Chlorides and Spectroscopic Detection Methods
| Potential Transient Species | Generating Reaction Condition | Spectroscopic Detection Method | Typical Absorption Maxima (λmax) |
| Sulfonyl Radical | Photolysis or reaction with a radical initiator | Transient Absorption Spectroscopy | 400-500 nm |
| Radical Anion | Reaction with hydrated electrons | Pulse Radiolysis | 450-600 nm |
| Meisenheimer Complex | Nucleophilic aromatic substitution with a strong nucleophile | NMR and UV-Vis Spectroscopy | 500-700 nm |
This interactive table illustrates the types of transient species that could potentially be identified in mechanistic studies of arylsulfonyl chlorides and the spectroscopic methods used for their detection. The absorption maxima are representative values and can vary depending on the specific structure of the compound and the solvent.
Advanced Spectroscopic and Structural Elucidation of 3 Azepane 1 Sulfonyl Benzene 1 Sulfonyl Chloride and Its Derivatives
High-Resolution Mass Spectrometry: Fragmentation Pathways and Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and elucidating its structure through controlled fragmentation. For 3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride, with a molecular formula of C₁₂H₁₆ClNO₄S₂, the theoretical exact mass of the molecular ion [M] can be calculated with high precision. bldpharm.comappchemical.com
Exact Mass Determination The monoisotopic mass of the compound is 337.0212 Da. HRMS analysis would be expected to confirm this value, providing unambiguous verification of the elemental formula.
Fragmentation Pathways While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pathways can be predicted based on the known behavior of aromatic sulfonamides and sulfonyl chlorides under mass spectrometric conditions. researchgate.netnih.govrsc.org Upon ionization (e.g., electrospray ionization or ESI), the molecule would likely undergo several key fragmentation reactions:
Loss of Chlorine Radical: Cleavage of the S-Cl bond to lose a chlorine radical (·Cl), resulting in a sulfonyl cation.
Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonamides is the extrusion of SO₂ (64 Da) from either the sulfonamide or sulfonyl chloride group, often following rearrangement. nih.govresearchgate.netacs.org
S-N Bond Cleavage: Heterolytic cleavage of the sulfonamide S-N bond is a characteristic fragmentation, which could lead to the formation of an azepane radical cation and a benzenesulfonyl chloride radical, or an intermediate [sulfonyl cation/amine] complex. researchgate.netrsc.org
Azepane Ring Fragmentation: The saturated azepane ring can undergo cleavage to produce smaller aliphatic fragments.
Cleavage of the Aryl-Sulfur Bond: The bond between the benzene (B151609) ring and a sulfur atom can cleave, leading to fragments corresponding to the substituted phenyl ring or the sulfonyl moieties.
A plausible fragmentation scheme would involve initial loss of the chlorine atom, followed by sequential loss of SO₂ and fragmentation of the azepane ring. An interactive table of predicted major fragments is presented below.
Interactive Data Table: Predicted HRMS Fragments
| Predicted m/z | Possible Formula | Description of Loss from Molecular Ion [M] |
| 302.0597 | C₁₂H₁₆NO₄S₂⁺ | Loss of ·Cl |
| 273.0459 | C₁₂H₁₆ClNO₂S₂⁻ | Loss of O₂ (less common) |
| 238.0827 | C₁₂H₁₆NO₂S⁺ | Loss of ·Cl and SO₂ |
| 173.0119 | C₆H₄NO₄S₂⁺ | Loss of Azepane (C₆H₁₂) and ·Cl |
| 98.0942 | C₆H₁₂N⁺ | Azepane cation from S-N cleavage |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N, 2D NMR) for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Although specific experimental spectra for this compound are not available in the cited literature, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on data from analogous structures, such as benzenesulfonyl chloride and N-substituted azepanes. rsc.orgchemicalbook.com The molecule contains no fluorine or significant nitrogen isotopes for routine ¹⁹F or ¹⁵N NMR, so the focus remains on ¹H and ¹³C analysis.
The ¹H NMR spectrum would feature a complex aromatic region characteristic of a 1,3-disubstituted benzene ring and three distinct signals in the aliphatic region corresponding to the protons of the azepane ring. The ¹³C NMR spectrum would show four signals for the aromatic carbons (two quaternary and two protonated) and three signals for the azepane carbons.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| Aromatic Ring | |||
| C1 | - | ~146 | Quaternary carbon attached to -SO₂Cl |
| C2 | ~8.2 (t) | ~130 | Aromatic CH |
| C3 | - | ~142 | Quaternary carbon attached to -SO₂N(Az) |
| C4 | ~8.0 (d) | ~132 | Aromatic CH |
| C5 | ~7.8 (t) | ~135 | Aromatic CH |
| C6 | ~8.1 (d) | ~125 | Aromatic CH |
| Azepane Ring | |||
| Cα (2 CH₂) | ~3.3 (t) | ~49 | Adjacent to Nitrogen |
| Cβ (2 CH₂) | ~1.8 (m) | ~28 | |
| Cγ (2 CH₂) | ~1.6 (m) | ~26 |
The seven-membered azepane ring is a flexible system that can adopt several conformations, with the twist-chair and boat forms being the most significant. The interconversion between these conformers is typically rapid on the NMR timescale at room temperature, resulting in averaged signals for the ring protons and carbons. nih.gov
Variable-temperature (VT) NMR spectroscopy is a key technique for studying these dynamics. researchgate.net By lowering the temperature, the rate of ring inversion can be slowed sufficiently to "freeze out" individual conformers. This would lead to the decoalescence of the broad room-temperature signals into a more complex set of sharp signals corresponding to the inequivalent axial and equatorial protons of the stable conformer(s). Analysis of the spectra at different temperatures allows for the determination of the coalescence temperature and, subsequently, the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational stability. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported, the expected molecular geometry can be inferred from known structures of sulfonyl chlorides and sulfonamides.
The geometry around both sulfur atoms would be approximately tetrahedral. The S=O bond lengths are expected to be short (around 1.43 Å), indicative of significant double-bond character. The S-C(aryl), S-N, and S-Cl bond lengths would be approximately 1.76 Å, 1.63 Å, and 2.05 Å, respectively. The azepane ring would likely adopt a stable twist-chair conformation in the solid state to minimize steric strain.
The crystal packing would be dictated by intermolecular forces such as dipole-dipole interactions originating from the polar sulfonyl groups and weak C-H···O hydrogen bonds. The arrangement of the aromatic rings could potentially allow for π-π stacking interactions, further stabilizing the crystal lattice.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
The spectrum of this compound would be dominated by strong absorptions from the two sulfonyl groups. The sulfonyl chloride (-SO₂Cl) and sulfonamide (-SO₂N) groups have characteristic symmetric and asymmetric stretching vibrations. The aromatic ring and the aliphatic C-H bonds of the azepane ring also give rise to distinct vibrational bands.
Interactive Data Table: Predicted IR/Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Notes |
| 3100-3000 | ν(C-H) | Aromatic C-H | Aromatic C-H stretching |
| 2950-2850 | ν(C-H) | Aliphatic C-H | Asymmetric and symmetric stretching of CH₂ groups in azepane |
| 1580-1450 | ν(C=C) | Aromatic Ring | Skeletal ring vibrations |
| ~1380 | νₐₛ(SO₂) | Sulfonyl Chloride | Asymmetric SO₂ stretch |
| ~1350 | νₐₛ(SO₂) | Sulfonamide | Asymmetric SO₂ stretch |
| ~1180 | νₛ(SO₂) | Sulfonyl Chloride | Symmetric SO₂ stretch |
| ~1160 | νₛ(SO₂) | Sulfonamide | Symmetric SO₂ stretch researchgate.net |
| ~950 | ν(S-N) | Sulfonamide | S-N stretching |
| ~750 | ν(C-S) | Aryl-Sulfur | C-S stretching |
| ~560 | ν(S-Cl) | Sulfonyl Chloride | S-Cl stretching |
These vibrational frequencies can be sensitive to the molecule's conformation. For instance, changes in the dihedral angles of the azepane ring or the orientation of the sulfonyl groups relative to the benzene ring could cause slight shifts in the observed band positions, offering another avenue for conformational analysis. nih.gov
Computational and Theoretical Chemistry Studies of 3 Azepane 1 Sulfonyl Benzene 1 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. nih.gov For 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, geometry optimization is typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G+(d,p). This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule. researchgate.net The optimization yields precise data on bond lengths, bond angles, and dihedral angles.
The energy profile of a reaction involving this molecule can also be mapped using DFT. By calculating the energy of the molecule along a specific reaction coordinate, transition states can be identified, and activation energies can be determined. This provides critical information about the kinetics and mechanism of its chemical transformations.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table presents hypothetical but representative data based on DFT calculations for similar molecular structures.
| Parameter | Bond/Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| S-O (sulfonyl chloride) | 1.425 | |
| S-Cl (sulfonyl chloride) | 2.070 | |
| S-C (benzene ring) | 1.775 | |
| S-N (sulfonamide) | 1.650 | |
| S-O (sulfonamide) | 1.435 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| N-C (azepane) | 1.470 | |
| **Bond Angles (°) ** | ||
| O-S-O (sulfonamide) | 120.5 | |
| O-S-Cl (sulfonyl chloride) | 108.0 | |
| C-S-Cl (sulfonyl chloride) | 105.5 | |
| C-S-N (sulfonamide) | 107.5 | |
| Dihedral Angles (°) | ||
| C-C-S-N | 85.0 | |
| C-S-N-C | 75.0 |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, highlighting sites prone to nucleophilic attack. youtube.com
For this compound, the LUMO is expected to be localized primarily on the sulfonyl chloride group, particularly on the sulfur atom and the S-Cl bond, making this site the primary target for nucleophiles. The HOMO is likely distributed across the benzene (B151609) ring and the nitrogen atom of the azepane ring. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. rsc.org
Table 2: Calculated Frontier Molecular Orbital Energies This table contains representative theoretical values for FMO analysis.
| Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -7.85 | Electron-donating regions (nucleophilic character) |
| LUMO | -1.95 | Electron-accepting regions (electrophilic character) |
| HOMO-LUMO Gap (ΔE) | 5.90 | Indicates moderate kinetic stability |
The distribution of electrons within a molecule is inherently uneven due to differences in electronegativity, which dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. researchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack.
In this compound, the most negative potential is expected around the oxygen atoms of both sulfonyl groups due to their high electronegativity. The most positive potential would be concentrated on the sulfur atom of the sulfonyl chloride group, making it highly electrophilic. Atomic charge calculations, such as Mulliken population analysis, can quantify this charge distribution by assigning partial charges to each atom. bhu.ac.in
Table 3: Hypothetical Mulliken Atomic Charges on Key Atoms This table shows plausible atomic charges calculated via population analysis.
| Atom | Functional Group | Predicted Mulliken Charge (a.u.) |
| S1 | -SO₂Cl | +1.25 |
| Cl | -SO₂Cl | -0.35 |
| O1, O2 | -SO₂Cl | -0.65 |
| S2 | -SO₂N(azepane) | +1.20 |
| O3, O4 | -SO₂N(azepane) | -0.68 |
| N | Azepane | -0.55 |
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly undergo conformational changes, especially those with flexible components like single bonds and ring systems.
The this compound molecule possesses significant conformational flexibility. The seven-membered azepane ring can exist in several low-energy conformations, such as the chair, boat, and twist-boat forms. Furthermore, rotation is possible around the C(aryl)-S and S-N single bonds, allowing the two sulfonyl groups to adopt various orientations relative to the benzene ring and each other.
Computational methods like potential energy surface (PES) scanning can systematically explore these degrees of freedom. By rotating specific bonds and calculating the energy at each step, a map of stable conformers and the energy barriers between them can be generated. Molecular dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions over time, providing insight into the conformational landscape the molecule explores at a given temperature. mdpi.com
The specific conformation of a molecule can significantly impact its reactivity. The accessibility of a reactive site can be sterically hindered or exposed depending on the spatial arrangement of nearby functional groups. For instance, the orientation of the bulky azepane-1-sulfonyl group could shield the highly electrophilic sulfur atom of the sulfonyl chloride group from an incoming nucleophile, thereby slowing down a substitution reaction.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into the energetic landscapes of reaction pathways. For this compound, this would typically involve reactions at the sulfonyl chloride functional group, such as nucleophilic substitution. Density Functional Theory (DFT) is a common method employed for these calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d) or 6-311+G(2d,p)) to accurately model the electronic structure and geometry of reactants, intermediates, transition states, and products. mdpi.com
The nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides is generally debated between two primary mechanisms: a concerted Sₙ2-type displacement and a stepwise addition-elimination (A-E) mechanism. nih.gov
Concerted Sₙ2 Mechanism: In this pathway, the nucleophile attacks the sulfur center, and the chloride leaving group departs simultaneously through a single transition state. nih.govsemanticscholar.org Theoretical calculations for simple arenesulfonyl chlorides reacting with chloride ions have shown that this identity exchange reaction proceeds via a synchronous Sₙ2 mechanism, characterized by a double-well potential energy surface with a central transition state. mdpi.com
Addition-Elimination (A-E) Mechanism: This stepwise route involves the initial attack of the nucleophile to form a pentacoordinate sulfurane intermediate. This intermediate then undergoes a subsequent elimination of the chloride ion to yield the final product. While the analogous fluoride (B91410) exchange reaction in arenesulfonyl fluorides is suggested to occur via the A-E mechanism, the chloride exchange typically favors the Sₙ2 pathway. nih.govsemanticscholar.org
To predict the operative mechanism for this compound, computational chemists would model the potential energy surface for both pathways. This involves locating and characterizing the geometries of all stationary points (reactants, intermediates, transition states, and products). The transition state is a critical saddle point on this surface, and its structure provides insight into the bond-forming and bond-breaking processes.
The rate-determining step of the reaction is identified as the step with the highest activation energy barrier (the energy difference between the reactant and the highest-energy transition state). For a concerted Sₙ2 reaction, there is only one step, which is inherently rate-determining. In a hypothetical A-E pathway, either the formation of the sulfurane intermediate or its breakdown could be the rate-determining step, depending on the relative heights of the two corresponding transition state barriers. For most solvolysis reactions of arenesulfonyl chlorides, a bimolecular nucleophilic substitution is considered the dominant pathway. beilstein-journals.org
The following table illustrates a hypothetical energy profile for a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻), comparing the Sₙ2 and A-E pathways.
| Pathway | Stationary Point | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| Sₙ2 | Reactants | Compound + Nu⁻ | 0.0 |
| Transition State [TS1] | [Nu---SO₂(R)---Cl]⁻ | +18.5 | |
| Products | R-SO₂-Nu + Cl⁻ | -10.0 | |
| A-E | Reactants | Compound + Nu⁻ | 0.0 |
| Transition State [TS2a] | Formation of Intermediate | +22.0 | |
| Intermediate | [R-SO₂(Cl)(Nu)]⁻ | +5.5 | |
| Transition State [TS2b] | Breakdown of Intermediate | +15.0 | |
| Products | R-SO₂-Nu + Cl⁻ | -10.0 |
Note: The data in this table are hypothetical and for illustrative purposes, based on typical values for arenesulfonyl chlorides. The rate-determining step in the hypothetical A-E pathway would be the formation of the intermediate, with an activation barrier of +22.0 kcal/mol.
Prediction of Spectroscopic Parameters from Theoretical Calculations
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for structure confirmation and characterization. These calculations are typically performed on the optimized geometry of the molecule.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. While precise prediction is challenging, the relative shifts and patterns are often accurately reproduced, aiding in spectral assignment.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an IR spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Key vibrational modes for this compound would include the characteristic strong asymmetric and symmetric stretching of the S=O bonds in the sulfonyl groups. Sulfonyl chlorides typically exhibit strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths, which correspond to the λₘₐₓ values and intensities of peaks in a UV-Vis spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). arxiv.org These calculations provide insight into the electronic transitions occurring within the molecule, such as π → π* transitions within the benzene ring.
The tables below present hypothetical, yet representative, predicted spectroscopic data for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C (Aromatic) | C-S (SO₂Cl) | 142.5 |
| C-H | 128.0 - 135.0 | |
| C-S (SO₂N) | 140.0 | |
| C-H | 127.5 - 134.5 | |
| ¹³C (Azepane) | α-CH₂ (to N) | 48.5 |
| β-CH₂ | 28.0 | |
| γ-CH₂ | 26.5 | |
| ¹H (Aromatic) | ortho to SO₂Cl | 8.10 |
| other | 7.80 - 8.00 | |
| ¹H (Azepane) | α-CH₂ (to N) | 3.30 |
| β-CH₂ | 1.75 | |
| γ-CH₂ | 1.60 |
Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| SO₂ (Sulfonyl Chloride) | Asymmetric Stretch | 1385 |
| Symmetric Stretch | 1180 | |
| SO₂ (Sulfonamide) | Asymmetric Stretch | 1345 |
| Symmetric Stretch | 1160 | |
| Aromatic C-H | Stretch | 3100 - 3050 |
| Aliphatic C-H | Stretch | 2940 - 2860 |
| S-Cl | Stretch | ~600 |
Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm)
| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |
|---|---|---|
| π → π | 235 | Hexane |
| n → π | 280 | Hexane |
Development of Analytical Methodologies for Research Applications
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for the qualitative and quantitative analysis of "3-(Azepane-1-sulfonyl)benzene-1-sulfonyl chloride". These methods allow for the separation of the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a widely used technique for the analysis of aromatic sulfonyl chlorides. sielc.com A C18 column is typically employed as the stationary phase, offering good separation for moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with formic acid or phosphoric acid to improve peak shape and resolution. sielc.comgoogle.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule allows for strong chromophoric activity.
For reaction monitoring, HPLC can be used to track the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Purity assessment of the final product is performed by integrating the peak area of the main compound and any impurities to calculate the percentage purity.
Table 1: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical HPLC method based on common practices for analyzing structurally similar aromatic sulfonyl chlorides.
Gas Chromatography (GC):
Direct analysis of sulfonyl chlorides by GC can be challenging due to their thermal lability and reactivity, which can lead to degradation in the hot injector port or on the column. core.ac.uknih.gov A common strategy to overcome this is derivatization. The sulfonyl chloride can be converted into a more stable and less reactive derivative, such as a sulfonamide, prior to GC analysis. core.ac.uknih.gov This is often achieved by reacting the sulfonyl chloride with an amine.
For GC analysis, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used. Flame Ionization Detection (FID) is a common detection method, offering good sensitivity for organic compounds.
Advanced Hyphenated Techniques for Mixture Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are powerful tools for the unambiguous identification of compounds in complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. researchgate.net By selecting the precursor ion of the target compound and monitoring its specific fragment ions (Selected Reaction Monitoring - SRM), a high degree of selectivity and sensitivity can be achieved. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. As with standard GC, derivatization of "this compound" to a sulfonamide would likely be necessary for reliable analysis. nih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of the main compound and any impurities based on their mass spectra and fragmentation patterns. Electron impact (EI) is a common ionization mode used in GC-MS. core.ac.uk
Table 2: Representative Mass Spectrometric Data for Derivatized Analyte
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) |
|---|---|---|---|
| LC-MS/MS | ESI+ | [M+H]⁺ | Specific fragments related to the loss of SO₂, azepane ring, etc. |
| GC-MS | EI | M⁺ | Fragments corresponding to the benzene sulfonyl moiety, azepane ring, and the derivatizing group. |
Note: The m/z values are hypothetical and would need to be determined experimentally for the specific compound and its derivatives.
Quantitative Analysis Protocols for Research Scale
For quantitative analysis on a research scale, an external standard calibration method is typically employed. A series of standard solutions of the purified "this compound" at known concentrations are prepared and analyzed using a validated HPLC or GC method. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.
Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). innovareacademics.in
Table 3: Example of a Calibration Curve Data for HPLC Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1 | 15,200 |
| 5 | 75,500 |
| 10 | 151,000 |
| 25 | 378,000 |
| 50 | 752,000 |
| Linearity (R²) | 0.9995 |
This table illustrates typical data for generating a calibration curve for quantitative analysis.
Future Research Directions and Potential for Chemical Space Exploration
Expansion of Synthetic Scope to Analogues and Derivatives
The core structure of 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride offers multiple points for modification, allowing for the systematic development of analogues and derivatives with tailored properties. Future research will likely focus on diversifying the substituents on both the aromatic ring and the azepane moiety to create a library of related compounds.
Strategies for synthesizing functionalized nitrogen heterocycles are integral to expanding the chemical space of bioactive compounds. nih.gov While five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane is less explored, representing a significant opportunity. nih.gov Recent advancements have demonstrated strategies for preparing complex azepanes from simple nitroarenes through photochemical dearomative ring expansion, a method that could be adapted to create novel precursors for analogues of the title compound. nih.gov
Key areas for synthetic exploration include:
Azepane Ring Modification: The azepane ring itself can be substituted at various positions. The synthesis of polysubstituted azepanes can be achieved through methods like dearomative ring expansion of nitroarenes. nih.gov This would allow for the introduction of chirality and additional functional groups, significantly increasing the structural diversity and potential for specific biological interactions.
Variation of the Heterocyclic Amine: Replacing the azepane ring with other cyclic amines (e.g., piperidine, morpholine, pyrrolidine) would generate a series of compounds with different conformational constraints and physicochemical properties. appchemical.comappchemical.com
| Structural Modification | Potential Analogue Class | Anticipated Property Modulation |
|---|---|---|
| Substitution on Benzene (B151609) Ring | Substituted 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chlorides | Electronic effects, reactivity, solubility |
| Substitution on Azepane Ring | 3-((Substituted-azepane)-1-sulfonyl)benzene-1-sulfonyl chlorides | Steric hindrance, chirality, conformational rigidity |
| Replacement of Azepane Ring | 3-(Piperidine/Morpholine/etc.-1-sulfonyl)benzene-1-sulfonyl chlorides | Solubility, hydrogen bonding potential, overall shape |
Advanced Catalyst Design for Selective Transformations
The reactivity of the two sulfonyl chloride groups in this compound presents a challenge and an opportunity for selective chemical transformations. Developing advanced catalytic systems will be crucial for controlling which sulfonyl group reacts and for enabling novel reaction pathways.
Visible light photocatalysis is an emerging tool in synthetic chemistry that uses light to promote diverse organic reactions. acs.orgnih.gov Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been successfully used for the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions. acs.orgnih.gov Future research could focus on designing catalysts that can selectively activate one of the two sulfonyl groups on the benzene ring, or that can facilitate novel coupling reactions.
Areas for catalyst development include:
Regioselective Catalysis: Designing catalysts that can differentiate between the two sulfonyl groups based on their steric or electronic environment would enable the stepwise functionalization of the molecule, leading to precisely substituted derivatives.
Photoredox Catalysis: Exploring photocatalytic methods could provide mild and highly selective ways to engage the sulfonyl chloride groups in radical reactions, opening up new avenues for carbon-sulfur and nitrogen-sulfur bond formation. acs.org
Transition Metal Catalysis: The development of palladium or copper-catalyzed cross-coupling reactions involving sulfonyl chlorides is an active area of research. New catalyst systems could enable the direct conversion of the sulfonyl chloride groups into a wide range of other functionalities. The catalytic hydrogenation of aromatic sulfonyl chlorides into thiophenols has been investigated, suggesting potential for catalyst deactivation that needs to be addressed in catalyst design. tamu.edu
Integration with Machine Learning for Property and Reactivity Prediction
The complexity of reaction outcomes and the vast number of potential analogues make machine learning (ML) an ideal tool for navigating the chemical space associated with this compound. acs.org ML models can be trained on experimental data to predict reaction yields, identify optimal reaction conditions, and forecast the physicochemical properties of yet-unsynthesized derivatives. acs.orgucla.edu
Researchers have demonstrated that ML algorithms, such as random forests, can accurately map intricate reaction landscapes and predict high-yielding conditions for new substrates, as shown in the deoxyfluorination of alcohols with sulfonyl fluorides. acs.orgucla.edu This approach can be extended to the reactions of disulfonyl chlorides. By training models on data from a diverse set of reactions, it becomes possible to predict outcomes for new combinations of reactants and catalysts. acs.org Innovators are using ML models to create new options for drug discovery by helping chemists interpret reaction outcomes using statistically robust models trained on a small number of reactions. sciencedaily.com This can capture the "chemical intuition" that experienced chemists use to make decisions. sciencelink.net
Future integration of machine learning could involve:
Predictive Reaction Modeling: Developing ML models to predict the regioselectivity of reactions involving the two sulfonyl chloride groups under various catalytic conditions.
In Silico Library Design: Using generative ML models to design virtual libraries of analogues with desired properties (e.g., specific solubility, predicted biological activity). These models can help prioritize which compounds to synthesize, saving time and resources.
Property Prediction: Training quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities and physical properties of new derivatives based on their chemical structure. This is particularly relevant for applications like predicting the adsorption of sulfonamide-containing compounds. nih.gov
| Machine Learning Application | Objective | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | Predict yields and selectivity for reactions of the sulfonyl chloride groups. acs.org | Accelerated optimization of synthetic routes. |
| Virtual Screening | Identify promising analogue structures from a large virtual library. | Focused and more efficient synthetic efforts. |
| Property Forecasting | Predict physicochemical and biological properties of novel compounds. nih.gov | Rational design of molecules with specific functions. |
Exploration of Novel Reaction Pathways and Sulfonyl Group Chemistry
Sulfonyl chlorides are versatile intermediates that can participate in a wide range of chemical transformations. magtech.com.cn Beyond their traditional use in forming sulfonamides and sulfonates, there is significant potential for exploring novel reaction pathways for this compound.
The conversion of primary sulfonamides into highly reactive sulfonyl chlorides represents a powerful strategy for late-stage functionalization, allowing for the diversification of complex molecules at a late point in a synthetic sequence. nih.gov This concept of "umpolung" reactivity, where the sulfonamide acts as an electrophile, could be applied in reverse to the chemistry of the title compound, opening up new synthetic strategies. nih.gov The sulfonyl chloride group itself is a powerful electrophile, capable of reacting with a wide array of nucleophiles. nih.gov
Future research could investigate:
Late-Stage Functionalization: Using one of the sulfonyl chloride groups as a reactive handle for introducing complex fragments onto a molecule in the final steps of a synthesis. This is particularly valuable in medicinal chemistry for rapidly generating diverse compound libraries. nih.gov
Sulfonyl Group as a Leaving Group: Exploring reactions where the sulfonyl group is displaced, such as in transition metal-catalyzed cross-coupling reactions, to form carbon-carbon or carbon-heteroatom bonds.
Radical Chemistry: Investigating novel radical-based transformations of the sulfonyl chloride moieties to access new chemical space and reaction types. magtech.com.cn
Novel Annulation Reactions: Utilizing the reactivity of the sulfonyl groups to construct new heterocyclic ring systems, expanding the structural complexity of the accessible molecules. magtech.com.cn The reactions of N-unsubstituted triazoles with sulfonyl chlorides, for instance, can lead to novel triazole derivatives. researchgate.net
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in materials science, agrochemicals, and medicinal chemistry. nbinno.com
Q & A
Basic: What are the standard synthetic routes for 3-(azepane-1-sulfonyl)benzene-1-sulfonyl chloride, and how is purity ensured?
Answer:
The synthesis typically involves sulfonylation of benzene derivatives with azepane sulfonyl groups. A common method includes reacting benzene-1-sulfonyl chloride with azepane derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform . Purification is achieved via recrystallization or column chromatography, with purity assessed using HPLC (>97%) or NMR to confirm absence of byproducts (e.g., unreacted sulfonyl chlorides) .
Basic: How is the sulfonyl chloride group characterized structurally, and what analytical techniques are critical?
Answer:
The sulfonyl chloride moiety is confirmed using:
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch).
- ¹H/¹³C NMR : Distinct shifts for aromatic protons adjacent to the sulfonyl group (δ ~7.5–8.5 ppm) and azepane protons (δ ~1.5–3.5 ppm).
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 329.73 g/mol for related compounds ).
Advanced techniques like X-ray crystallography may resolve steric effects from the azepane ring .
Advanced: How does the azepane substituent influence reactivity compared to other cyclic amines (e.g., piperidine)?
Answer:
The seven-membered azepane ring introduces conformational flexibility, altering nucleophilic substitution kinetics. For example, azepane-sulfonyl chlorides exhibit slower hydrolysis rates compared to piperidine analogs due to reduced ring strain, as shown in kinetic studies (t₁/₂ = 12 hrs vs. 8 hrs in aqueous ethanol) . Steric hindrance from azepane also reduces electrophilicity at the sulfur center, requiring higher temperatures (e.g., 60°C) for reactions with amines .
Advanced: What contradictions exist in reported yields for sulfonylation reactions, and how are they resolved?
Answer:
Discrepancies in yields (e.g., 40–75%) arise from solvent polarity and catalyst choice. For instance, dichloromethane with DMAP catalysis improves yields to 70% by stabilizing intermediates, whereas non-polar solvents (toluene) drop yields to 45% due to poor solubility . Troubleshooting involves:
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF) for difficult reactions.
- Catalyst Optimization : Using Lewis acids (e.g., AlCl₃) to enhance electrophilicity .
Advanced: How is this compound applied in proteomics, and what methodological challenges arise?
Answer:
The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins, enabling site-specific labeling for structural studies . Challenges include:
- Selectivity : Competing hydrolysis under aqueous conditions requires pH control (pH 7–8) and short reaction times (<30 min).
- Quenching : Excess reagent is neutralized with Tris buffer to prevent over-modification.
MS/MS analysis confirms labeling efficiency (>90%) and identifies modified residues .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage : In amber glass under inert gas at –20°C to prevent hydrolysis .
- PPE : Acid-resistant gloves and goggles; fume hood use mandatory due to SO₂ release upon degradation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How do electron-withdrawing/donating substituents on the benzene ring affect sulfonyl chloride stability?
Answer:
Electron-withdrawing groups (e.g., –NO₂) accelerate hydrolysis via increased electrophilicity, reducing shelf life. Azepane’s electron-donating nature stabilizes the sulfonyl chloride, as shown in comparative stability studies (90% intact after 1 month at –20°C vs. 60% for nitro analogs) . DFT calculations correlate Hammett σ values with degradation rates (R² = 0.89) .
Basic: What are common side reactions during synthesis, and how are they minimized?
Answer:
- Hydrolysis : Competed by rigorous anhydrous conditions (molecular sieves, dry solvents).
- Dimerization : Reduced via low reaction temperatures (0–5°C) and dilute conditions (<0.1 M) .
GC-MS monitors for byproducts like sulfonic acids (retention time ~5.2 min) .
Advanced: What computational tools predict the compound’s reactivity in novel reactions?
Answer:
- DFT Calculations : Gaussian 09 models transition states for nucleophilic attacks (e.g., ΔG‡ = 25 kcal/mol for amine reactions).
- Molecular Dynamics : Simulates solvent effects on reaction pathways (e.g., DMSO stabilizes intermediates better than THF) .
Experimental validation via kinetic isotope effects (KIE ≈ 1.2) confirms computational accuracy .
Advanced: How does this compound compare to structurally similar sulfonyl chlorides in drug discovery?
Answer:
Compared to 3-(piperidine-1-sulfonyl) analogs, the azepane derivative shows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
